5,5,5-Trifluoro-2-oxopentanoic acid
Overview
Description
5,5,5-Trifluoro-2-oxopentanoic acid is an organic compound with the molecular formula C(_5)H(_5)F(_3)O(_3) It is characterized by the presence of three fluorine atoms attached to the terminal carbon of a pentanoic acid chain, making it a trifluoromethyl ketone derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of ethyl trifluoroacetate with ethyl acetoacetate in the presence of a base, followed by hydrolysis and decarboxylation to yield the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of 5,5,5-Trifluoro-2-oxopentanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5,5,5-Trifluoro-2-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl carboxylic acids, while reduction can produce trifluoromethyl alcohols .
Scientific Research Applications
5,5,5-Trifluoro-2-oxopentanoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 5,5,5-Trifluoro-2-oxopentanoic acid exerts its effects often involves the interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to potent inhibition or activation of target proteins. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Trifluoroacetic acid: Similar in having a trifluoromethyl group but lacks the ketone functionality.
2,2,2-Trifluoroethanol: Contains a trifluoromethyl group and an alcohol functional group.
Trifluoromethyl ketones: A broader class of compounds with similar structural features but varying chain lengths and functional groups.
Uniqueness
5,5,5-Trifluoro-2-oxopentanoic acid is unique due to its specific combination of a trifluoromethyl group and a ketone functionality within a pentanoic acid framework. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
5,5,5-trifluoro-2-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3O3/c6-5(7,8)2-1-3(9)4(10)11/h1-2H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYYZUYXOGLKSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)(F)F)C(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00558399 | |
Record name | 5,5,5-Trifluoro-2-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00558399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118311-18-5 | |
Record name | 5,5,5-Trifluoro-2-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00558399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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